molecular formula C12H20N2O3 B1396648 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone CAS No. 866335-41-3

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Cat. No. B1396648
M. Wt: 240.3 g/mol
InChI Key: WVVFHNJMAJLONX-UHFFFAOYSA-N
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Description

The compound “1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone” appears to contain a propenyl group, a tert-butyloxycarbonyl group, and a piperazinone group . The propenyl group is a common functional group in organic chemistry with the formula CH=CHCH3 . The tert-butyloxycarbonyl group is often used in organic synthesis to protect amines. Piperazinones are a class of organic compounds containing a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups within the molecule. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the propenyl group, the tert-butyloxycarbonyl group, and the piperazinone ring. The propenyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The tert-butyloxycarbonyl group could be removed under certain conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones

    This compound is used in the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones, which are created by selective acylation of N-monosubstituted ethylenediamines. This process involves benzoyl and cyclohexylcarbonyl chlorides and chloroacetyl chloride in the presence of potassium tert-butylate, demonstrating its role in complex chemical synthesis (Tsizin, Sergovskaya, & Chernyak, 1986).

  • Asymmetric Synthesis of Alpha-branched 2-piperazinylbenzylamines

    It's used in the synthesis of highly diastereomerically enriched alpha-branched N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides. These compounds have applications in structure-activity studies for novel ligands of human melanocortin 4 receptor (Jiang et al., 2005).

Biological and Pharmaceutical Applications

  • Antimycobacterial Activity

    Certain N-Arylpiperazines containing this compound show promising antimycobacterial activity, highlighting its potential in developing new treatments for mycobacterial infections (Goněc et al., 2017).

  • Potential in Antihypertensive Agents

    Derivatives of this compound have been evaluated for their antihypertensive activity, indicating its potential use in the development of new medications for hypertension (Clark et al., 1983).

Material Science and Corrosion Inhibition

  • Anticorrosive Properties: This compound has been studied for its anticorrosive properties, particularly in protecting carbon steel in corrosive environments, making it a candidate for industrial applications in corrosion inhibition (Praveen et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study and application of this compound could potentially be a topic of future research. Its properties and reactivity could make it of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 3-oxo-4-prop-2-enylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFHNJMAJLONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butyloxycarbonyl-2-piperazinone (10 g, 50 mmol) and allyl bromide (7.25 g, 60 mmol) in DMF (75 mL) at 0° C. was added sodium hydride (2.4 g of a 60% suspension in mineral oil, 60 mmol) in portions over a period of 10 min. The mixture was allowed to warm to ambient temperature and stirred for 18 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and water. The EtOAc layer was dried (MgSO4), filtered, and the solvent was removed in vacuo. The residue was purified by silica gel column chromatography using a gradient elution of 33%, 40%, 50%, 60% EtOAc in hexanes. Concentration of product-containing fractions in vacuo gave the title compound as an oil. HPLC RT=2.80 min (Method A), ES MS (M+H)=241, 1H NMR (400 MHz, CDCl3) δ 5.76 (ddt, 1H), 5.2 (overlapping doublets, 2H), 4.10 (s, 2H), 4.04 (d, J=6 Hz, 2H), 3.64 (t, J=7 Hz, 2 H), 3.50 (t, J=7 Hz, 2H), 1.47, (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(tert-Butyloxycarbonyl)-piperazin-2-one (1.0 g, 5.0 mmol), EXAMPLE 40, is alkylated with allyl bromide (0.48 ml, 5.5 mmol) in THF (20 ml) using the procedure described in Example 92, Part A. The title compound (0.92 g, 3.8 mmol) is obtained as a colorless liquid after chromatographed (50% ethyl acetate/hexane). EI MS m/z 240 (M+); 1H NMR (CDCl3, 300 MHz) δ5.80-5.68 (m, 1H), 5.23-5.15 (m, 2H), 4.09 (s, 2H), 4.03 (d, 2H), 3.63 (t, 2H), 3,30 (t, 2H), 1.45 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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